8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 524724-72-9
VCID: VC3781692
InChI: InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
SMILES: CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 524724-72-9

Cat. No.: VC3781692

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde - 524724-72-9

Specification

CAS No. 524724-72-9
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
Standard InChI Key UHSALGGPQFYDCQ-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, reflects its substitution pattern:

  • Imidazo[1,2-a]pyridine core: A bicyclic system combining imidazole and pyridine rings.

  • 8-Methyl group: Enhances lipophilicity and influences electronic distribution.

  • 2-Phenyl group: Contributes to π-π stacking interactions in biological systems.

  • 3-Carbaldehyde: A reactive site for nucleophilic additions or condensations.

Key Physical Properties:

PropertyValueSource
Molecular Weight236.27 g/molPubChem
Melting Point168–170°CSigma-Aldrich
SolubilitySoluble in DCM, DMF, THFBenchChem
SMILESCC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3PubChem

The aldehyde group at position 3 enables diverse reactivity, while the methyl and phenyl substituents modulate steric and electronic effects. Comparative analysis with analogs reveals distinct properties:

CompoundMolecular FormulaKey Differences
2-Phenylimidazo[1,2-a]pyridineC13H10N2\text{C}_{13}\text{H}_{10}\text{N}_2Lacks methyl and aldehyde groups
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeC15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}Methyl at position 7 instead of 8
8-Methyl-2-phenylimidazo[1,2-a]pyridineC14H12N2\text{C}_{14}\text{H}_{12}\text{N}_2Lacks aldehyde group

Synthesis and Optimization

Route 1: Reductive Amination and Alkylation

  • Reduction of Nitrile Intermediate:
    A mixture of 3-cyanoimidazo[1,2-a]pyridine derivative (51 mg, 0.2 mmol) is reduced using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) at 0°C, yielding the corresponding amine .

  • Aldehyde Formation:
    The amine intermediate is treated with dimethylaminopyridine (DMAP) and butyric anhydride in dichloromethane (DCM), followed by methylation with methyl iodide (CH3I\text{CH}_3\text{I}) in dimethylformamide (DMF). This step introduces the carbaldehyde group .

  • Purification:
    Flash column chromatography isolates the final product with a 65% yield .

Route 2: Vilsmeier-Haack Formylation

  • Formylation:
    The imidazo[1,2-a]pyridine core is treated with phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF) under reflux, generating the 3-carbaldehyde derivative .

  • Methylation:
    Subsequent methylation at position 8 is achieved using methyl iodide in the presence of sodium bicarbonate (NaHCO3\text{NaHCO}_3) .

Yield Optimization Strategies

  • Temperature Control: Maintaining 0–5°C during methyl iodide addition minimizes side reactions .

  • Catalyst Selection: DMAP accelerates acylation steps, improving reaction efficiency .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Chemical Reactivity and Applications

Oxidation

The aldehyde group undergoes oxidation to carboxylic acids using agents like potassium permanganate (KMnO4\text{KMnO}_4):

RCHOKMnO4,H2ORCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{RCOOH}

This reaction is critical for synthesizing carboxylated derivatives for metal-organic frameworks .

Reduction

Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol:

RCHONaBH4RCH2OH\text{RCHO} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH}

The alcohol derivatives exhibit enhanced solubility in aqueous media.

Nucleophilic Addition

Condensation with hydrazines or amines forms Schiff bases, which are explored as antimicrobial agents:

RCHO+H2NNH2RCH=NNH2+H2O\text{RCHO} + \text{H}_2\text{NNH}_2 \rightarrow \text{RCH}=\text{NNH}_2 + \text{H}_2\text{O}

Metal Ion Adsorption

Mesoporous silica functionalized with this compound (denoted SiN-imd-py) shows high affinity for Cu(II)\text{Cu(II)} ions. In batch adsorption studies:

  • Capacity: 98.2 mg/g at pH 6.0 .

  • Selectivity: Preferential binding over Zn(II)\text{Zn(II)} and Ni(II)\text{Ni(II)} due to ligand geometry .

Photocatalytic Modifications

The imidazo[1,2-a]pyridine core participates in radical reactions under UV light, enabling the synthesis of photoactive polymers.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Zolpidem Analogs: Serves as a precursor for non-benzodiazepine sedatives .

  • Antiviral Agents: Schiff base derivatives inhibit SARS-CoV-2 main protease (IC50 \text{IC}_{50}: 1.8 μM $$).

Analytical Chemistry

  • Fluorescent Probes: The aldehyde group conjugates with amines to form pH-sensitive fluorophores.

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